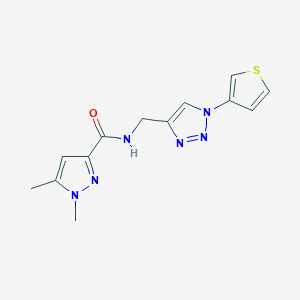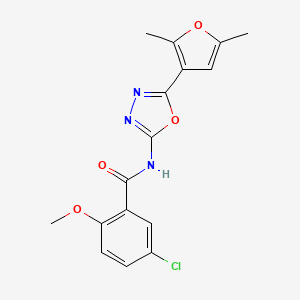
1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one, also known as DMPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as dimethylaminopentenones, which are known for their ability to act as substrates in a variety of biochemical and physiological processes. The compound has been studied extensively in the laboratory and has been found to have a variety of effects on biological systems. In
Wissenschaftliche Forschungsanwendungen
1. Mesophase Formation in Liquid Crystals
1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one might be structurally related or have properties akin to methylene-linked liquid crystal dimers, like the ones studied by Henderson and Imrie (2011). They found that these dimers exhibit transitional properties resulting in the formation of a twist-bend nematic phase due to the bent geometry of methylene-linked odd-membered dimers. This phase is crucial for the performance and stability of liquid crystal displays, among other applications (Henderson & Imrie, 2011).
2. Volatile Components in Food Industry
Compounds structurally similar to this compound may be part of the volatilome of food products. For instance, in hazelnuts, key odorants such as 2,3-diethyl-5-methylpyrazine contribute significantly to their characteristic aroma. These compounds are important in the food industry for flavor and fragrance formulation and quality control (Squara et al., 2022).
3. Pharmacological Effects of Phenolic Compounds
While not directly linked to this compound, the pharmacological effects of phenolic compounds, such as Chlorogenic Acid, are widely studied for their various biological and therapeutic roles. These include antioxidant activity, anti-inflammatory, cardioprotective, and neuroprotective effects, among others. Understanding the pharmacological actions of similar compounds can pave the way for new drug discoveries and therapeutic applications (Naveed et al., 2018).
4. Potential in Alzheimer's Disease Research
Compounds similar to this compound might have implications in Alzheimer's disease research, especially in the development of amyloid imaging ligands. These ligands, like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, are used to measure amyloid in vivo in the brain of patients with Alzheimer's disease, potentially aiding in early detection and the evaluation of new therapies (Nordberg, 2007).
Eigenschaften
IUPAC Name |
(E)-1-(dimethylamino)-4-(3-methylphenoxy)pent-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-5-7-13(10-11)17-12(2)14(16)8-9-15(3)4/h5-10,12H,1-4H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRVPSNJDOCPJV-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B2402982.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)


![benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2402989.png)
![N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2402990.png)

![3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2402992.png)

![2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402994.png)
![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2402996.png)